molecular formula C22H18N2O3S B2964866 2-Phenyl-3-thiophen-2-yl-5-m-tolyl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione CAS No. 1005060-18-3

2-Phenyl-3-thiophen-2-yl-5-m-tolyl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione

Cat. No.: B2964866
CAS No.: 1005060-18-3
M. Wt: 390.46
InChI Key: LDVDUVVKRUVWQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenyl-3-thiophen-2-yl-5-m-tolyl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione is a useful research compound. Its molecular formula is C22H18N2O3S and its molecular weight is 390.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Electronic and Photovoltaic Applications

Electron Transport Layers in Solar Cells : The development of novel conjugated polyelectrolytes, such as derivatives of pyrrolo[3,4-c]pyrrole-1,4-dione, shows significant promise in enhancing the power conversion efficiency of polymer solar cells. These materials serve as effective electron transport layers, facilitating electron extraction and reducing exciton recombination, thus improving device performance (Hu et al., 2015).

Organic Light Emitting Diodes (OLEDs) : Derivatives like thieno[3,4-c]pyrrole-4,6-dione have been utilized as novel building blocks for donor–acceptor-based host materials in Phosphorescent Organic Light Emitting Diodes (PhOLEDs). This application underlines the compound's potential in creating high-efficiency, high-power devices for lighting and display technologies (Kautny et al., 2017).

Material Science and Polymer Chemistry

Conjugated Polymers for Optoelectronics : The synthesis of conjugated polymers incorporating pyrrolo[3,4-c]pyrrole-1,4-dione units has led to materials with unique optical and electronic properties. These polymers are highly luminescent, displaying strong fluorescence, which makes them suitable for applications in optoelectronic devices, including light-emitting diodes and solar cells (Zhang & Tieke, 2008).

Electrochemical Polymerization and Electrochromic Materials : The electrochemical polymerization of diketopyrrolopyrrole (DPP) derivatives has been explored, revealing the influence of substitution patterns on the optical and electronic properties of the resulting materials. These polymers exhibit reversible electrochromic properties, making them potential candidates for smart window applications and electronic display technologies (Zhang et al., 2009).

Photophysics and Luminescence

Luminescent Materials : Research into polymers containing tetraarylated pyrrolo[3,4-c]pyrrole-1,4-dione units has highlighted their strong luminescence and high quantum yield. Such properties are pivotal for the development of new luminescent materials that could be used in a variety of applications, from organic light-emitting diodes (OLEDs) to biological imaging agents (Zhang & Tieke, 2008).

Properties

IUPAC Name

5-(3-methylphenyl)-2-phenyl-3-thiophen-2-yl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O3S/c1-14-7-5-10-16(13-14)23-21(25)18-19(17-11-6-12-28-17)24(27-20(18)22(23)26)15-8-3-2-4-9-15/h2-13,18-20H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDVDUVVKRUVWQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C3C(N(OC3C2=O)C4=CC=CC=C4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.